3-(Propan-2-yl)pyrrolidine
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Overview
Description
3-(Propan-2-yl)pyrrolidine is a chemical compound characterized by a five-membered pyrrolidine ring with a propan-2-yl substituent at the third position. Pyrrolidine derivatives are widely recognized for their significant role in medicinal chemistry due to their unique structural properties and biological activities .
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their diverse therapeutic potential .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving binding to specific proteins or enzymes . The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which results in the formation of pyrrolidine rings . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst . Additionally, the acid-promoted synthesis from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via orthoesters .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient catalytic systems. The use of nickel and cerium catalysts enables the selective C(sp3)-C(sp2) cross-couplings with free alcohols and aromatic halides . This method is favored for its operational simplicity and broad substrate scope.
Chemical Reactions Analysis
Types of Reactions: 3-(Propan-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring is functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidines .
Scientific Research Applications
3-(Propan-2-yl)pyrrolidine has diverse applications in scientific research:
Comparison with Similar Compounds
Pyrrolidine: The parent compound with a similar ring structure but without the propan-2-yl substituent.
Pyrrolizine: A bicyclic derivative with additional ring fusion.
Pyrrolidine-2-one: A lactam derivative with a carbonyl group at the second position.
Uniqueness: 3-(Propan-2-yl)pyrrolidine is unique due to its specific substituent, which imparts distinct steric and electronic properties. This uniqueness enhances its biological activity and selectivity compared to other pyrrolidine derivatives .
Properties
IUPAC Name |
3-propan-2-ylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)7-3-4-8-5-7/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHZPMOJWIBZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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